molecular formula C21H21FO4 B5002136 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one

6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one

Cat. No.: B5002136
M. Wt: 356.4 g/mol
InChI Key: POWNNEPFQJVDBH-UHFFFAOYSA-N
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Description

6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by its unique structural features, including an ethyl group at the 6-position, a fluorophenoxy group at the 3-position, a methyl group at the 2-position, and a propoxy group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of Substituents: The ethyl, methyl, and propoxy groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Fluorophenoxy Group Addition: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with the chromenone core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Products may include 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one carboxylic acids or aldehydes.

    Reduction: The major product would be 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-ol.

    Substitution: Products would vary depending on the nucleophile used, resulting in compounds like 6-ethyl-3-(2-aminophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one.

Scientific Research Applications

Chemistry

In chemistry, 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of chromenones are investigated for their potential use in treating diseases such as cancer, cardiovascular diseases, and neurological disorders. The specific structural features of this compound make it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, which are valuable in the production of dyes, sensors, and other advanced materials.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one depends on its interaction with molecular targets. It may act by:

    Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

    Modulating Receptors: It may bind to and modulate the activity of receptors, influencing cellular signaling pathways.

    Interacting with DNA/RNA: The compound could interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-3-(4-fluorophenoxy)-2-methyl-7-methoxy-4H-chromen-4-one
  • 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-chromen-4-one
  • 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group at the 7-position, in particular, may confer distinct properties that are not observed in its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO4/c1-4-10-24-18-12-19-15(11-14(18)5-2)20(23)21(13(3)25-19)26-17-9-7-6-8-16(17)22/h6-9,11-12H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWNNEPFQJVDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1CC)C(=O)C(=C(O2)C)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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